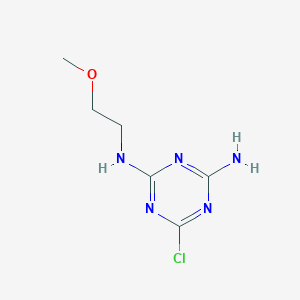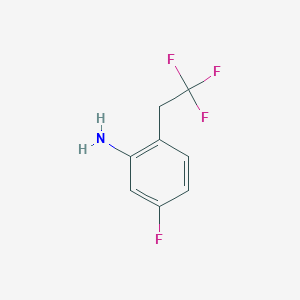
(2R)-2-methylhex-5-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group attached to the second carbon of a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylhex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 2-methyl-1-hexene.
Oxidation: The double bond in 2-methyl-1-hexene is oxidized using reagents like potassium permanganate or osmium tetroxide to form the corresponding diol.
Cleavage: The diol is then cleaved using periodic acid or lead tetraacetate to yield the desired (2R)-2-methylhex-5-enoic acid.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-methylhex-5-enoic acid may involve more efficient catalytic processes and large-scale oxidation reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: (2R)-2-Methylhex-5-enoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the double bond or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-methylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the molecule may also participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
(2S)-2-Methylhex-5-enoic Acid: The enantiomer of (2R)-2-methylhex-5-enoic acid, differing in the spatial arrangement of atoms.
Hex-5-enoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.
2-Methylhexanoic Acid: Saturated version of (2R)-2-methylhex-5-enoic acid, lacking the double bond.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2R)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
SXUXAXVRKXYXQZ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCC=C)C(=O)O |
SMILES canónico |
CC(CCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


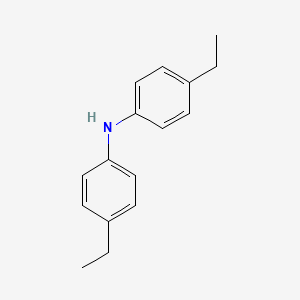
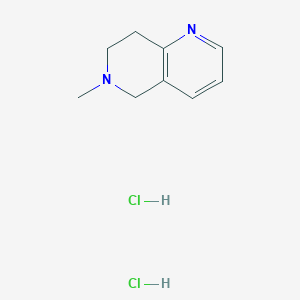


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
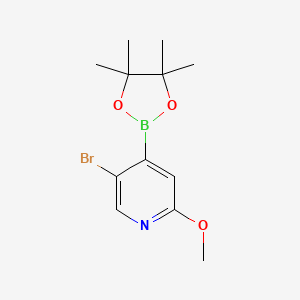
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
